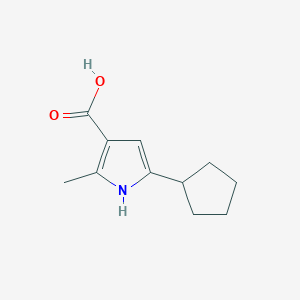![molecular formula C15H9N3O2 B15260408 1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15260408.png)
1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various pharmaceuticals and agrochemicals. The compound’s unique chemical properties make it a valuable subject of study in multiple scientific fields.
Preparation Methods
The synthesis of 1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves several methodologies. One common approach is cyclocondensation, where readily available starting materials undergo a series of reactions to form the imidazo[1,5-a]pyridine core . Other methods include cycloaddition, oxidative cyclization, and transannulation reactions . Industrial production often employs these methods due to their efficiency and scalability.
Chemical Reactions Analysis
1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions for these reactions include transition metal catalysts, molecular iodine, and various solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can inhibit or activate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared to other imidazo[1,5-a]pyridine derivatives. Similar compounds include:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their chemical properties and applications.
Imidazo[4,5-b]pyridines: These derivatives have unique biological activities and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and applications.
Properties
Molecular Formula |
C15H9N3O2 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
1-(4-cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H9N3O2/c16-9-10-4-6-11(7-5-10)13-12-3-1-2-8-18(12)14(17-13)15(19)20/h1-8H,(H,19,20) |
InChI Key |
FGLXHDUUXBHKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol](/img/structure/B15260344.png)
![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate](/img/structure/B15260348.png)





![1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15260377.png)


![2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15260404.png)

